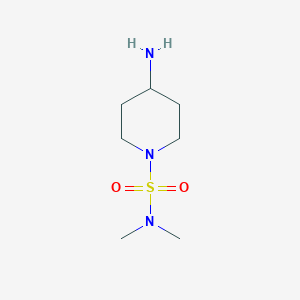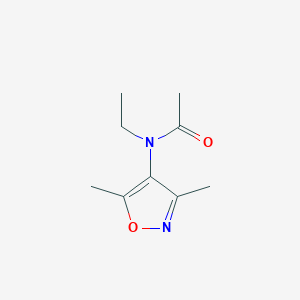
Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- is a chemical compound with the molecular formula C9H14N2O2. It is known for its unique structure, which includes an isoxazole ring, a functional group that is often found in various biologically active compounds. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acetamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl-
- Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-propyl-
- Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-butyl-
Uniqueness
Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl- is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group may confer distinct properties, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-5-11(8(4)12)9-6(2)10-13-7(9)3/h5H2,1-4H3 |
Clé InChI |
WEZAKYKEQPPJCV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(ON=C1C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


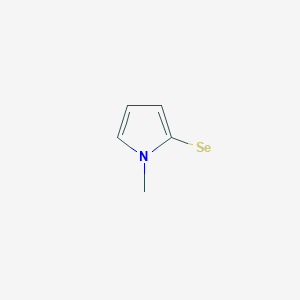
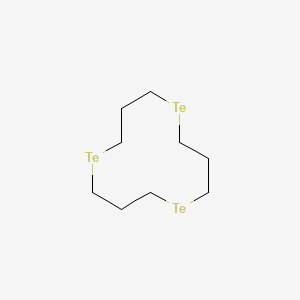
![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
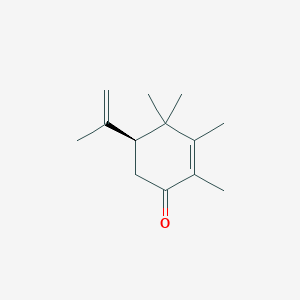
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)
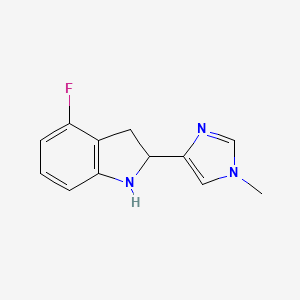
![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12581397.png)
